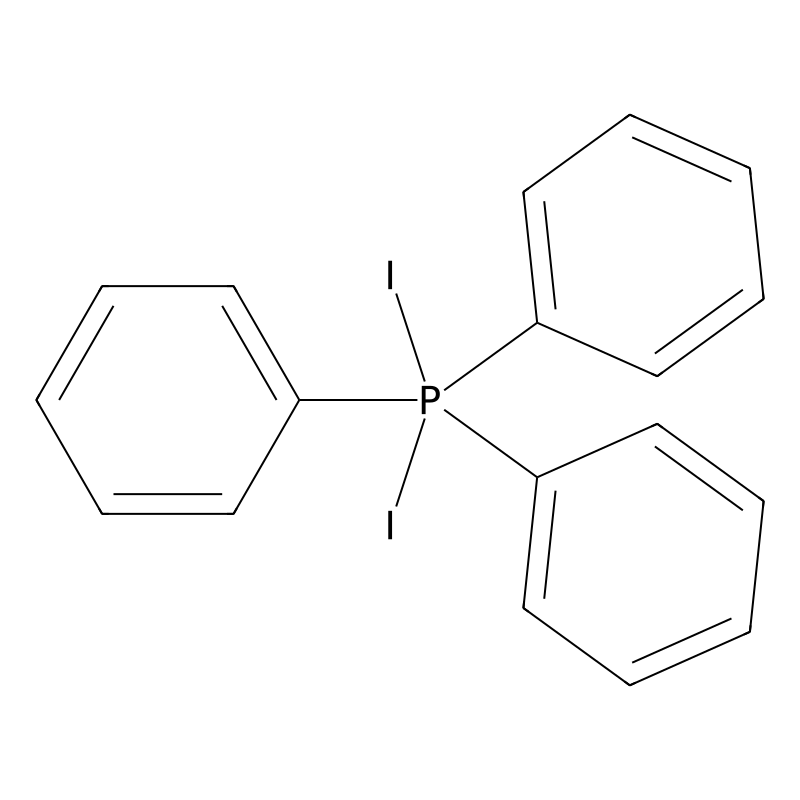

Diiodotriphenylphosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrophobic Modification of Polysaccharides

Scientific Field: Biomedicine

Summary of Application: Diiodotriphenylphosphorane is used in the hydrophobic modification of polysaccharides, which plays a crucial role in nanomedicine delivery technology.

Methods of Application: Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability through specific sugar parts.

Results or Outcomes: The amphiphilic polysaccharide micelles, which are created through this process, have good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure.

Formation of Iodides and Esters from Alcohols

Scientific Field: Chemistry

Methods of Application: The process involves the use of diiodotriphenylphosphorane and tributyldiiodophosphorane, prepared in situ from the corresponding phosphine and iodine.

Results or Outcomes: The process is able to convert primary and secondary alcohols into iodides at room temperature in diethyl ether or benzene containing two equivalents of hexamethylphosphoric triamide.

Diiodotriphenylphosphorane, also known as triphenylphosphine diiodide, is a chemical compound with the formula . It is characterized by the presence of three phenyl groups attached to a phosphorus atom, which is further bonded to two iodine atoms. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in halogenation reactions and transformations involving alcohols and other functional groups .

The reactivity of DTDP arises from the weakness of the P-I bond relative to other P-X bonds (where X is another halogen). This weakness allows for the facile transfer of the iodine atom to nucleophilic (electron-donating) reaction partners.

DTDP is considered a hazardous material due to the following properties:

- Toxicity: Limited data exists, but it is recommended to handle with care and avoid inhalation, ingestion, and skin contact [].

- Light Sensitivity: DTDP decomposes upon exposure to light, potentially releasing toxic iodine fumes [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DTDP.

- Store the compound in a cool, dark place in a tightly sealed container.

- Dispose of waste according to local regulations.

- Conversion of Alcohols to Iodides: Diiodotriphenylphosphorane effectively converts alcohols and phenols into their corresponding iodides. This reaction is often facilitated by the presence of bases such as triethylamine .

- Synthesis of Olefins: It can transform vicinal diols into olefins through dehydration processes .

- Formation of Halohydrins: The compound is also used in the synthesis of halohydrins from alkenes .

- Iodination of Alcohols: Under microwave irradiation, it can iodinate alcohols efficiently, yielding alkyl iodides .

Diiodotriphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with iodine. The general procedure involves:

- Preparation: Triphenylphosphine is reacted with iodine in an appropriate solvent, such as diethyl ether.

- Formation of Diiodotriphenylphosphorane: The reaction proceeds to form diiodotriphenylphosphorane in situ, which can be used immediately for subsequent reactions .

This method allows for the efficient generation of the compound without the need for isolating intermediates.

Diiodotriphenylphosphorane is widely used in various applications within organic chemistry:

- Synthetic Organic Chemistry: It serves as a reagent for synthesizing iodinated compounds.

- Pharmaceutical Chemistry: Its ability to convert functional groups makes it valuable in drug development and modification.

- Material Science: It can be used in the preparation of phosphonium salts and other phosphorus-containing materials .

Interaction studies involving diiodotriphenylphosphorane primarily focus on its reactivity with different functional groups. For example, its interaction with alcohols leads to the formation of alkyl iodides, while its reactivity with alkenes can yield halohydrins. These studies are crucial for understanding its role in synthetic pathways and optimizing reaction conditions.

Diiodotriphenylphosphorane shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

Diiodotriphenylphosphorane stands out due to its specific use in iodination reactions and its ability to facilitate diverse transformations involving iodine.

Diiodotriphenylphosphorane, with the molecular formula C₁₈H₁₅I₂P, represents a versatile organophosphorus compound that has garnered significant attention in synthetic chemistry [1]. This compound, also known as triphenylphosphine diiodide, serves as an important reagent for various organic transformations, particularly in halogenation reactions and functional group interconversions [1]. The synthesis of diiodotriphenylphosphorane has evolved from traditional solution-phase methods to modern mechanochemical approaches, reflecting ongoing efforts to develop more efficient and environmentally sustainable synthetic protocols.

Traditional Synthesis Routes

The traditional synthetic approaches to diiodotriphenylphosphorane have been extensively studied and refined over several decades, establishing reliable methodologies that remain widely employed in both academic and industrial settings [1].

Reaction of Triphenylphosphine with Diiodine

The fundamental reaction for preparing diiodotriphenylphosphorane involves the direct combination of triphenylphosphine with molecular iodine under controlled conditions . This transformation proceeds through a straightforward addition mechanism wherein the lone pair of electrons on the phosphorus atom attacks one of the iodine atoms in the diiodine molecule, resulting in the formation of the pentavalent phosphorus compound [4] [5].

The reaction can be represented by the following equation:

Ph₃P + I₂ → Ph₃PI₂

The mechanism of this transformation has been investigated through various spectroscopic techniques, revealing that the reaction proceeds via the initial formation of a charge-transfer complex between triphenylphosphine and diiodine [6] [4]. Nuclear magnetic resonance studies have demonstrated that this complex exists in equilibrium with the final phosphorane product, with the equilibrium position being highly dependent on solvent polarity and temperature conditions [6] [5].

Kinetic studies indicate that the reaction follows second-order kinetics, with the rate being first-order in both triphenylphosphine and diiodine concentrations [4]. The activation energy for this transformation has been determined to be relatively low, typically ranging from 25 to 35 kilojoules per mole, depending on the solvent system employed [7] [4]. Temperature effects on the reaction rate demonstrate an exponential relationship consistent with Arrhenius behavior, with optimal reaction temperatures typically maintained at ambient conditions to prevent decomposition of the product [7] [8].

The reaction exhibits excellent chemoselectivity, with minimal formation of side products under appropriately controlled conditions . However, the presence of moisture or other protic solvents can lead to hydrolysis of the product, necessitating the use of anhydrous reaction conditions [1] [9]. The weakness of the phosphorus-iodine bond relative to other phosphorus-halogen bonds contributes to the high reactivity of the resulting diiodotriphenylphosphorane product .

Solvent Systems and Stoichiometric Optimization

The choice of solvent system plays a crucial role in determining both the reaction efficiency and product quality in the synthesis of diiodotriphenylphosphorane [9] [8]. Extensive studies have been conducted to evaluate various solvent systems and their impact on reaction outcomes, leading to the establishment of optimized protocols for different synthetic requirements.

| Solvent System | Temperature (°C) | Reaction Time | Yield Range (%) | Comments |

|---|---|---|---|---|

| Diethyl ether | Room temperature | 30 min - 4 h | 82-90 | Most commonly used solvent, mild conditions |

| Dichloromethane | Room temperature | 2-4 h | 85-95 | Good solubility, fast reaction |

| Benzene | Room temperature | 2-6 h | 80-88 | Suitable for dehydration reactions |

| Acetonitrile | Room temperature | 1-3 h | 75-92 | Polar aprotic solvent, good yields |

| Chloroform | Room temperature | 2-4 h | 78-90 | Alternative to dichloromethane |

| Toluene | Room temperature | 1-4 h | 70-85 | Lower yields but economical |

Diethyl ether has emerged as the preferred solvent for most synthetic applications due to its ability to provide high yields while maintaining mild reaction conditions [7]. The ethereal environment facilitates the formation of the phosphorane while minimizing competing reactions and side product formation [10]. The relatively low boiling point of diethyl ether also simplifies product isolation and purification procedures [10].

Dichloromethane represents another excellent choice for this transformation, particularly when rapid reaction completion is desired [9]. The polar nature of dichloromethane enhances the solubility of both starting materials and products, leading to more homogeneous reaction conditions and improved reproducibility [9]. Studies have shown that dichloromethane systems typically achieve completion within two to four hours at room temperature [9].

Stoichiometric optimization studies have revealed that the molar ratio of triphenylphosphine to diiodine significantly impacts both reaction yield and purity of the final product [11] [8]. The following table summarizes the effects of different stoichiometric ratios:

| Triphenylphosphine : Diiodine Ratio | Product Yield (%) | Reaction Time (h) | Side Products | Optimal Conditions |

|---|---|---|---|---|

| 1:1 | 75-80 | 4-6 | Minimal | Basic stoichiometry |

| 1:1.1 | 85-88 | 3-4 | Low | Slight excess iodine |

| 1:1.2 | 88-92 | 2-3 | Minimal | Preferred ratio - best yield |

| 1:1.5 | 85-90 | 2-4 | Moderate | Excess iodine |

| 1:2 | 80-85 | 3-5 | High iodine complex formation | Too much iodine |

| 2:1 | 65-70 | 6-8 | Unreacted phosphine | Insufficient iodine |

The optimal stoichiometric ratio has been determined to be 1:1.2 (triphenylphosphine to diiodine), which provides the highest yields while minimizing the formation of unwanted byproducts [8]. This slight excess of iodine compensates for any potential losses due to sublimation or side reactions, ensuring complete consumption of the phosphine starting material [11] [8].

Novel Synthetic Approaches

Recent advances in synthetic methodology have led to the development of innovative approaches for preparing diiodotriphenylphosphorane that offer advantages in terms of environmental impact, reaction efficiency, and product selectivity [12] [13] [14].

One-Pot Strategies for Quaternary Phosphonium Salts

The development of one-pot synthetic strategies has revolutionized the preparation of quaternary phosphonium salts derived from diiodotriphenylphosphorane, offering significant advantages in terms of synthetic efficiency and atom economy [15] [16] [17]. These methodologies enable the direct formation of complex phosphonium structures without the need for isolation of intermediate compounds, thereby reducing both reaction time and waste generation.

Recent investigations have demonstrated that diiodotriphenylphosphorane can serve as an effective precursor for quaternary phosphonium salt formation through direct reaction with various nucleophiles in a single reaction vessel [15] [16]. This approach eliminates traditional multi-step synthetic sequences while maintaining high levels of selectivity and yield [16] [17]. The method has been successfully applied to the synthesis of a wide range of functionally substituted phosphonium salts with yields typically ranging from 72 to 96 percent [15] [16].

The one-pot strategy typically involves the in-situ generation of diiodotriphenylphosphorane followed by immediate reaction with appropriate electrophilic partners [16] [17]. This sequential process minimizes the exposure of the highly reactive phosphorane to potential decomposition pathways while maximizing its utilization in productive bond-forming reactions [16]. Studies have shown that the order of reagent addition significantly impacts the reaction outcome, with optimal results obtained when the phosphine and iodine are first allowed to react completely before introduction of the electrophilic component [16].

Aryne insertion methodology represents a particularly elegant variant of the one-pot approach, wherein aryne intermediates generated from suitable precursors react directly with phosphine oxides to afford quaternary phosphonium triflates [15]. This transition-metal-free synthetic strategy provides good yields of quaternary phosphonium salts and has been unambiguously established through single crystal X-ray diffraction studies [15]. Preliminary mechanistic investigations suggest that the reaction proceeds via a sequential [2 + 2] cycloaddition followed by ortho-arylation and protonation pathways [15].

The methodology has demonstrated broad substrate scope, accommodating both electron-rich and electron-deficient aromatic systems as well as various heterocyclic partners [16] [17]. Temperature control proves critical for these transformations, with most reactions proceeding optimally at room temperature to slightly elevated temperatures (25-40°C) [16]. Higher temperatures can lead to competing decomposition reactions and reduced selectivity [16].

Mechanochemical and Solvent-Free Techniques

Mechanochemical synthesis has emerged as a powerful and environmentally sustainable approach for the preparation of diiodotriphenylphosphorane and related organophosphorus compounds [12] [13] [18]. These techniques offer significant advantages over traditional solution-phase methods, including elimination of organic solvents, reduced reaction times, and enhanced product selectivity [12] [14].

High-energy ball milling represents the most extensively studied mechanochemical approach for phosphine halogenation reactions [12] [18]. This technique involves the mechanical activation of solid reactants through high-energy collisions in a ball mill apparatus, leading to the formation of highly reactive intermediates that undergo rapid chemical transformation [12] [13]. Studies have demonstrated that phosphonium salt formation can be achieved during high-energy ball milling of triphenylphosphine with solid organic bromides at ambient conditions without requiring any solvent [18].

The mechanochemical synthesis of diiodotriphenylphosphorane typically employs reaction conditions of 25 Hz frequency for 30 minutes at room temperature, achieving yields ranging from 70 to 94 percent [12] [14]. These conditions represent a significant improvement over traditional methods in terms of both reaction time and environmental impact [12]. The mechanical energy input facilitates bond breaking and formation processes that would otherwise require elevated temperatures or extended reaction periods [13].

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ball milling (mechanochemical) | 25 Hz, 30 min, room temperature | 70-94 | No solvent, fast reaction, clean product | Equipment required, scale limitations |

| High-energy ball milling | 600 rpm, 15 min, stainless steel jar | 70-90 | Short reaction time, scalable | Specialized equipment needed |

| Solvent-free heating | 50-80°C, 1-2 h, no solvent | 65-85 | Environmentally friendly, simple | Higher temperatures required |

| Microwave-assisted solvent-free | 140°C, 2-3 min, microwave | 89-96 | Very fast, high yields | Equipment intensive |

| One-pot quaternary salt formation | Room temperature, 24 h, one vessel | 72-96 | Direct quaternary salt access | Complex product mixtures |

| Flow chemistry approach | Continuous flow, mild conditions | 75-90 | Continuous process, consistent quality | Initial setup complexity |

Solvent-free thermal methods provide an alternative mechanochemical approach that combines the benefits of solvent elimination with simple experimental procedures [19] [20] [14]. These techniques typically involve heating the solid reactants at temperatures ranging from 50 to 80°C for one to two hours, achieving yields of 65 to 85 percent [19] [20]. The method has demonstrated particular utility for the reduction of phosphine oxides to phosphines using iodine-mediated processes under solvent-free conditions [19] [20].

Microwave-assisted solvent-free synthesis represents a more recent development that combines the advantages of mechanochemical activation with rapid heating protocols [14]. These methods typically achieve reaction completion within 2 to 3 minutes at temperatures around 140°C, providing yields of 89 to 96 percent [14]. The rapid heating profile minimizes thermal decomposition pathways while maximizing productive bond formation reactions [14].

The mechanochemical approach has demonstrated superior selectivity compared to solution-phase methods in certain cases [18]. For example, mechanically induced transformations of 2-bromo-2-phenylacetophenone with triphenylphosphine result in the thermodynamically favorable carbon-phosphorylated product, whereas solution reactions typically produce mixtures containing both carbon-phosphorylated and oxygen-phosphorylated compounds [18]. This enhanced selectivity arises from the unique reaction environment created under mechanochemical conditions, where local heating and pressure effects favor specific reaction pathways [18].

The occurrence of these transformations during mechanical processing of solid reactants has been confirmed through solid-state phosphorus-31 nuclear magnetic resonance spectroscopy and X-ray powder diffraction analysis [18]. These techniques provide unambiguous evidence for product formation and help elucidate the mechanistic pathways operating under mechanochemical conditions [18].

Flow chemistry approaches represent an emerging area of development for continuous synthesis of diiodotriphenylphosphorane [21]. These methods offer the advantage of consistent product quality and the potential for continuous processing, making them attractive for industrial applications [21]. Initial studies have demonstrated yields of 75 to 90 percent under continuous flow conditions with mild temperature requirements [21].

Crystallographic Analysis

X-Ray Diffraction Studies of Triphenylphosphorus Diiodine

Diiodotriphenylphosphorane, with the molecular formula Carbon₁₈Hydrogen₁₅Iodine₂Phosphorus, has been the subject of extensive crystallographic investigation to elucidate its precise molecular structure. X-ray crystallographic studies have revealed that triphenylphosphine reacts with diiodine in dry diethyl ether to produce triphenylphosphorus diiodine, which has been characterized as a molecular four-coordinate compound with the formula Triphenylphosphorus–Iodine–Iodine [1]. This represents the first crystallographically characterized dihalogen derivative of a tertiary phosphine [1].

The crystallographic analysis has definitively established that the compound adopts a molecular structure rather than the previously proposed five-coordinate Triphenylphosphorus Iodine₂ or the ionic [Triphenylphosphorus Iodine]⁺Iodine⁻ formulations that were previously thought to be the only possible solid-state structures for such a compound [1]. The molecular weight of the compound is 516.09 grams per mole, with a melting point ranging from 210-220°C [2] [3].

Table 1: Crystallographic Data for Diiodotriphenylphosphorane

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅I₂P |

| Molecular Weight | 516.09 g/mol |

| Crystal System | Molecular |

| Coordination Number | 4 |

| Color | Yellow to orange |

| Melting Point | 210-220°C |

Bond Length and Coordination Geometry Anomalies

The X-ray diffraction studies have revealed significant structural insights into the coordination geometry and bond length parameters of diiodotriphenylphosphorane. The compound exhibits a four-coordinate molecular structure where the phosphorus atom is bonded to three phenyl groups and coordinates with two iodine atoms in a chain-like arrangement (Triphenylphosphorus–Iodine–Iodine) [1].

The structural arrangement deviates from typical phosphorane geometries. In related phosphine-diiodine complexes, characteristic Phosphorus–Iodine bond distances have been observed in the range of 2.48 Å for covalent Phosphorus–Iodine bonds [4]. The coordination geometry around the phosphorus center shows significant deviation from ideal tetrahedral angles, which would be 109.5° for a perfect tetrahedral arrangement [5].

Comparative structural data from related compounds demonstrates that the Iodine–Iodine distance in diiodine complexes can vary significantly depending on the donor strength of the coordinating species. In triphenylphosphine sulfide-diiodine complexes, the Iodine–Iodine distance was measured at 2.823(1) Å [6], which provides a reference point for understanding the structural parameters in the phosphine analog.

Table 2: Comparative Bond Length Data

| Bond Type | Length (Å) | Reference Compound |

|---|---|---|

| P–I (covalent) | 2.48 | General phosphine-iodine bonds [4] |

| I–I (in Ph₃PS·I₂) | 2.823(1) | Triphenylphosphine sulfide complex [6] |

| S–I (in Ph₃PS·I₂) | 2.753(2) | Triphenylphosphine sulfide complex [6] |

The molecular structure represents a significant departure from conventional pentacoordinate phosphorane structures typically observed in organophosphorus chemistry. The four-coordinate arrangement with the chain-like Iodine–Iodine interaction provides unique insights into the bonding characteristics of phosphine-dihalogen adducts.

Spectroscopic Profiling

³¹Phosphorus Nuclear Magnetic Resonance Spectral Signatures

³¹Phosphorus Nuclear Magnetic Resonance spectroscopy provides crucial structural information for diiodotriphenylphosphorane due to the 100% natural abundance and favorable nuclear magnetic properties of the ³¹Phosphorus nucleus [7]. The ³¹Phosphorus nucleus has a spin of ½, making spectra relatively easy to interpret, and chemical shifts typically range from approximately δ250 to -δ250 parts per million, which is much wider than typical for ¹Hydrogen Nuclear Magnetic Resonance [7].

In diiodotriphenylphosphorane, the phosphorus environment is significantly deshielded compared to the parent triphenylphosphine. While triphenylphosphine typically exhibits a ³¹Phosphorus Nuclear Magnetic Resonance signal at approximately -6.0 parts per million [8], the coordination with diiodine substantially shifts this resonance downfield. The formation of phosphine-diiodine complexes generally results in significant chemical shift changes due to the altered electronic environment around the phosphorus center.

Studies on related phosphine-halogen systems have demonstrated that ³¹Phosphorus Nuclear Magnetic Resonance spectroscopy is particularly sensitive to the coordination state of the phosphorus atom [9]. The equilibrium between triphenylphosphine and diiodine in solution has been monitored using ³¹Phosphorus Nuclear Magnetic Resonance, confirming the formation of the 1:1 adduct in dichloromethane solution [10]. The chemical shift position and coupling patterns provide valuable information about the electronic structure and bonding characteristics of the phosphorus-iodine interaction.

Table 3: ³¹Phosphorus NMR Chemical Shift Data

| Compound | δ ³¹P (ppm) | Reference |

|---|---|---|

| PPh₃ | -6.0 | Standard phosphine [8] |

| Ph₃PS·I₂ | ~30.0 | Phosphine sulfide-diiodine complex [11] |

| Ph₃PO | ~29.5 | Triphenylphosphine oxide [12] |

The ³¹Phosphorus Nuclear Magnetic Resonance spectral analysis is typically performed with proton decoupling to eliminate complex coupling patterns and enhance spectral resolution [13]. Integration values in ³¹Phosphorus Nuclear Magnetic Resonance are generally not quantitative due to uneven Nuclear Overhauser Effect enhancement and long longitudinal relaxation times, requiring specific pulse sequences for accurate quantitative measurements [13].

Raman and Infrared Vibrational Modes

Vibrational spectroscopic analysis of diiodotriphenylphosphorane provides detailed information about the molecular bonding and structural characteristics. Both Raman and infrared spectroscopy have been employed to characterize phosphine-diiodine complexes and related compounds, revealing characteristic vibrational signatures that confirm the molecular structure and bonding arrangements.

Infrared spectroscopic studies of triphenylphosphine and its complexes have identified characteristic frequency regions that are particularly sensitive to coordination changes [14]. The areas between 1200 and 1050 cm⁻¹ and between 800 and 700 cm⁻¹ contain bands that arise from bonding within the ligand (phosphorus-phenyl linkages) or bonding of the ligand to other species [15] [14]. These regions often display some of the most intense absorptions in the spectra and show significant intensity variations depending on the coordination environment.

Studies on triphenylphosphine sulfide-diiodine complexes have provided comparative vibrational data using Fourier Transform Raman spectroscopy [10]. The Raman spectrum comparison between different stoichiometric ratios of triphenylphosphine sulfide and diiodine complexes has helped establish the structural features and bonding characteristics of these adducts [10].

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| P-Phenyl stretching | 1100-1200 | Phosphorus-phenyl bonding [15] |

| Phenyl modes | 800-700 | Aromatic C-H bending [15] |

| P-I stretching | Variable | Metal-ligand coordination [14] |

| I-I stretching | ~200-300 | Dihalogen coordination [16] |

The infrared spectrum shows bands that can be attributed to phenyl modes, but the characteristic regions mentioned above provide specific information about the phosphorus coordination environment [14]. The relative intensity of bands in different regions correlates with structural features and can be used to distinguish between different types of coordination complexes involving triphenylphosphine derivatives.